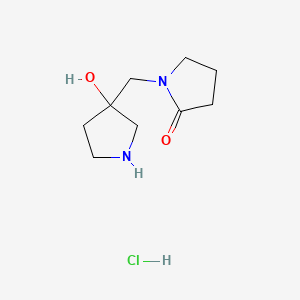
(3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 1256346-02-7 . It has a molecular weight of 264.01 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of 3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is represented by the InChI Code: 1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 .Physical And Chemical Properties Analysis
3-Propoxy-5-(trifluoromethoxy)phenylboronic acid is a solid compound . It has a molecular weight of 264.01 .Scientific Research Applications
Organic Optoelectronics and OLEDs
Boronic acid derivatives, like BODIPY-based materials, are integral in the advancement of organic optoelectronics. Their unique structural design and synthesis have led to applications in sensors, organic thin-film transistors, and organic photovoltaics. Specifically, these materials are being explored for their potential in organic light-emitting diodes (OLEDs) as ‘metal-free’ infrared emitters, marking a significant development in OLED technology (Squeo & Pasini, 2020).
Electrochemical Biosensors
Ferroceneboronic acid and its derivatives are pivotal in developing electrochemical biosensors. They consist of a binding site (boronic acid moiety) and an electrochemically active part (ferrocene residue), making them suitable for constructing sensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and more. These sensors operate on the principle of selective binding and redox property changes, offering a non-enzymatic approach to glucose sensing and opening avenues for detecting a variety of compounds including lectins, steroids, nucleotides, and bacteria (Wang et al., 2014).
Water Treatment and Desalination
Boronic acids play a crucial role in water treatment, especially in the context of seawater desalination. The removal of boron, primarily existing as boric acid in seawater, is a critical process in reverse osmosis (RO) and nanofiltration (NF) membrane technology. Research delves into the physicochemical properties, speciation of boric acid, and its interaction with NF/RO membranes, paving the way for process optimization and enhanced removal of boron in seawater desalination applications (Tu et al., 2010).
Drug Design and Discovery
The incorporation of boronic acids into medicinal chemistry has been increasing, with several boronic acid drugs approved by FDA and Health Canada. These compounds, due to their potency and pharmacokinetic profiles, are being recognized for their potential in drug discovery. The exploration of natural boron products, synthetic developments, and the understanding of boronic acid incorporation into organic compounds offer insights into future drug development endeavors (Plescia & Moitessier, 2020).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with diols in the target molecules .
Mode of Action
The compound’s mode of action is primarily through its interaction with its targets via the boronic acid moiety. Boronic acids can form reversible covalent bonds with diols in the target molecules, which can lead to changes in the target’s function . In addition, this compound can participate in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reactions, which conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s boronic acid moiety can undergo transmetalation, a process where it transfers its organic group to a metal catalyst .
Pharmacokinetics
Boronic acids, in general, are known for their stability and readily prepared nature, which can impact their bioavailability .
Result of Action
The compound’s ability to participate in suzuki–miyaura cross-coupling reactions can lead to the formation of new carbon–carbon bonds, which can have significant implications in organic synthesis .
Action Environment
The action of (3-Propoxy-5-(trifluoromethoxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which the compound participates, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
[3-propoxy-5-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BF3O4/c1-2-3-17-8-4-7(11(15)16)5-9(6-8)18-10(12,13)14/h4-6,15-16H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLDYQGCSJGHME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OC(F)(F)F)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BF3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681641 |
Source


|
| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-02-7 |
Source


|
| Record name | [3-Propoxy-5-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


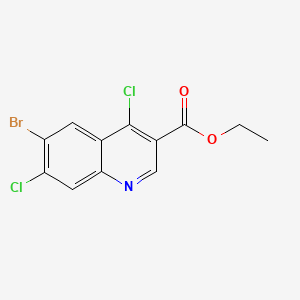
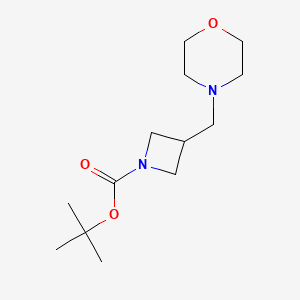
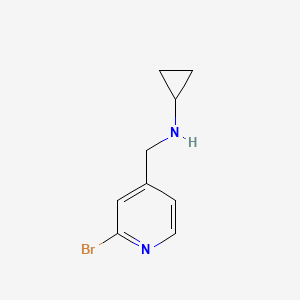





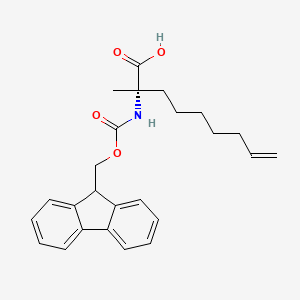
![5-Bromo-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B595051.png)
